1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of azetidines and benzimidazoles. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group, an azetidine ring, and a cyclopropyl group attached to a benzimidazole core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.
Benzimidazole Core Formation: The final step involves the formation of the benzimidazole core through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to minimize waste and improve efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted chlorobenzene derivatives.
Scientific Research Applications
1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Azetidine Derivatives: Compounds like 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio.
Benzimidazole Derivatives: Compounds like 2-substituted benzimidazoles.
Uniqueness: 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-5-1-4-8-18(15)26(24,25)22-11-14(12-22)23-17-7-3-2-6-16(17)21-19(23)13-9-10-13/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWRLUQFAWUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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